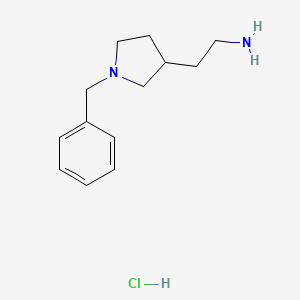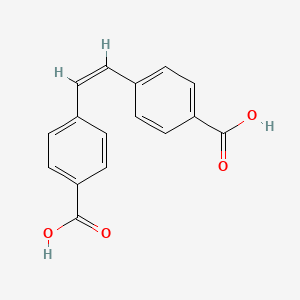![molecular formula C15H17Br2FO2S2 B1148540 2-エチルヘキシル 4,6-ジブロモ-3-フルオロチエノ[3,4-b]チオフェン-2-カルボキシレート CAS No. 1237479-39-8](/img/structure/B1148540.png)
2-エチルヘキシル 4,6-ジブロモ-3-フルオロチエノ[3,4-b]チオフェン-2-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound has been synthesized as part of a copolymer, specifically poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate} (PTTBDT-FTT). This polymer demonstrates a low optical bandgap of 1.55 eV, indicative of its potential for high-performance applications in single-junction bulk heterojunction photovoltaic cells (Kim et al., 2014)
Molecular Structure Analysis
The molecular structure of the compound and its copolymers shows strong π–π stacking and a predominant face-on orientation relative to the substrate, as evidenced by two-dimensional grazing-incidence X-ray scattering measurements. This structural arrangement is conducive to high hole mobility, a critical parameter for the efficiency of OPVs and OTFTs. The highest occupied and lowest unoccupied molecular orbitals of PTTBDT-FTT are positioned at −5.31 and −3.73 eV, respectively, indicating favorable energy levels for electronic applications (Kim et al., 2014).
Chemical Reactions and Properties
The synthesis of 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate involves bromination and fluorination steps that introduce the bromo and fluoro substituents onto the thieno[3,4-b]thiophene backbone. These substituents play a key role in tuning the polymer's electronic properties, as they influence the distribution of electron density across the molecule and affect its reactivity and interaction with other compounds in the polymer matrix.
Physical Properties Analysis
The optical properties of polymers derived from this compound, such as PTTBDT-FTT, are characterized by a low optical bandgap, which is advantageous for absorbing a broad spectrum of sunlight. The high hole mobility of these materials, as demonstrated by organic thin-film transistors fabricated with PTTBDT-FTT, suggests that they can facilitate efficient charge transport, a desirable trait for electronic devices (Kim et al., 2014).
科学的研究の応用
低バンドギャップポリマーの合成
この化合物は、ジケトピロロピロール (DPP) 系低バンドギャップポリマーの合成に使用できます {svg_1} {svg_2}。これらのポリマーは、特に柔軟な電子デバイスのキーコンポーネントである有機薄膜トランジスタ (OFET) の製造に役立ちます。
有機薄膜トランジスタ (OFET) の製造
この化合物は、OFET の製造において重要な成分です {svg_3} {svg_4}。OFET は、柔軟なディスプレイ、電子ペーパー、その他のウェアラブル電子デバイスなど、さまざまな用途に使用されます。
有機発光ダイオード (OLED) の製造
この化合物は、OLED 用材料の合成にも使用されます {svg_5}。OLED は、テレビ画面からモバイルデバイスや照明システムに至るまで、幅広い用途で使用されています。
ポリマー発光ダイオード (PLED) の開発
OLEDに加えて、この化合物はPLEDの製造にも使用されます {svg_6}。PLED は、従来の LED に比べて、低コストで製造が容易という利点があります。
有機光起電素子 (OPV) の製造
この化合物は、OPV 用材料の合成に使用されます {svg_7}。OPV は、有機材料を使用して光を電気に変換する太陽電池の一種です。軽量で柔軟性があり、低コストで製造できます。
狭帯域ギャップポリマーの合成
この化合物は、ポリマー太陽電池用の狭帯域ギャップポリマー(PBDTT-OS-TT-EF(1.52 eV)やPBDTT-OS-TT-CF(1.56 eV)など)の合成に使用できます {svg_8} {svg_9}。これらのポリマーは、より広いスペクトル範囲の光を吸収するように設計されており、太陽電池の効率を高めます。
作用機序
Target of Action
The primary target of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TTF) is the synthesis of diketopyrrolopyrrole (DPP) based low band polymers . These polymers are used in the fabrication of organic field-effect transistors (OFETs), which are key components in organic electronics.
Mode of Action
TTF interacts with its targets by serving as a monomer in the polymerization process to form DPP-based low band polymers . The resulting polymers have unique electronic properties that make them suitable for use in OFETs.
Biochemical Pathways
The biochemical pathway primarily affected by TTF is the polymerization process of DPP-based low band polymers . The downstream effects include the creation of polymers with specific electronic properties that are beneficial for the operation of OFETs.
Result of Action
The molecular effect of TTF’s action is the formation of DPP-based low band polymers . On a cellular level, or more accurately on a device level, these polymers contribute to the efficient operation of OFETs, leading to improved performance of organic electronic devices.
特性
IUPAC Name |
2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJTOAKIMQIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729406 |
Source


|
| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237479-39-8 |
Source


|
| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes the FTT derivative a desirable component in donor materials for OPVs?
A1: The FTT derivative possesses several properties beneficial for OPV applications. Firstly, when incorporated into conjugated polymers, it contributes to a low bandgap, as seen in the polymer PTTBDT-FTT which exhibits a bandgap of 1.55 eV . This low bandgap allows for broader absorption of sunlight, enhancing the cell's ability to capture light energy. Secondly, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-suited for efficient charge transfer processes within the OPV device .
Q2: How does the structure of the FTT derivative impact the performance of the OPV device?
A2: The FTT derivative contributes to the planar structure of the conjugated polymer, which promotes strong π–π stacking between polymer chains . This enhanced stacking facilitates charge transport within the active layer of the OPV, leading to improved device performance. Furthermore, studies have shown that incorporating the FTT derivative alongside other specific building blocks, like alkylthio-selenophene substituted benzodithiophene, can further enhance the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the resulting OPVs .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)

![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)

